N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
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Overview
Description
N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by the presence of a chloro group at the 6th position, a piperidinyl group at the 4th position, and an acetamide group at the 2nd position of the pyrido[3,2-d]pyrimidine ring
Preparation Methods
The synthesis of N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent, such as xylene, in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis (programmed cell death) . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidin derivatives: These compounds have shown potential as CDK4/6 inhibitors and are being explored for cancer therapy.
Thieno[3,2-d]pyrimidine derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
This compound stands out due to its unique combination of functional groups and its specific inhibitory activity against certain kinases, making it a valuable compound for further research and development.
Properties
CAS No. |
917757-84-7 |
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Molecular Formula |
C14H16ClN5O |
Molecular Weight |
305.76 g/mol |
IUPAC Name |
N-(6-chloro-4-piperidin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H16ClN5O/c1-9(21)16-14-17-10-5-6-11(15)18-12(10)13(19-14)20-7-3-2-4-8-20/h5-6H,2-4,7-8H2,1H3,(H,16,17,19,21) |
InChI Key |
GSGKNYXDELIPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)N3CCCCC3)N=C(C=C2)Cl |
Origin of Product |
United States |
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